molecular formula C6H3BrF3N B8180221 3-Bromo-5-trifluoromethylpyridine-d3

3-Bromo-5-trifluoromethylpyridine-d3

Cat. No.: B8180221
M. Wt: 229.01 g/mol
InChI Key: HEDHNDVPKRVQPN-CBYSEHNBSA-N
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Description

3-Bromo-5-trifluoromethylpyridine-d3 is a deuterated analog of a prominent trifluoromethylpyridine (TFMP) intermediate, a key structural motif in developing advanced agrochemicals and pharmaceuticals. The strategic incorporation of three deuterium atoms in place of hydrogen can potentially influence the metabolic profile and stability of resulting compounds, making this building block invaluable for detailed metabolic studies and the development of compounds with optimized properties. The core 3-Bromo-5-trifluoromethylpyridine structure is a versatile synthon. The bromine atom at the 3-position serves as a reactive handle for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the construction of more complex molecules. Simultaneously, the electron-withdrawing trifluoromethyl group at the 5-position enhances the compound's biological activity and influences its physicochemical characteristics, including lipophilicity and stability. This unique combination makes it a critical intermediate for synthesizing a wide range of target molecules . In agrochemical research, TFMP derivatives are foundational for creating effective herbicides, insecticides, and fungicides . Compounds like fluazifop-butyl (a herbicide) and flonicamid (an insecticide) exemplify the utility of the TFMP scaffold in crop protection, often leading to products with superior efficacy and selective action . In pharmaceutical research, the TFMP structure is incorporated into active ingredients, with its derivatives appearing in antiviral and antitumour agents, such as the HIV medication tipranavir . The deuterated form offered here enables researchers to explore these application areas with an additional tool for investigating metabolic pathways and improving the environmental and pharmacological profiles of new chemical entities. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

3-bromo-2,4,6-trideuterio-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-5-1-4(2-11-3-5)6(8,9)10/h1-3H/i1D,2D,3D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDHNDVPKRVQPN-CBYSEHNBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=NC(=C1Br)[2H])[2H])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism and Conditions

The H/D exchange method leverages base-catalyzed deuterium incorporation at activated positions on the pyridine ring. A study demonstrated that K₂CO₃/18-crown-6 in a D₂O/DMSO-d₆ solvent system facilitates selective deuteration at the 3-position of 2-methoxy-4-bromopyridine. For 3-bromo-5-trifluoromethylpyridine-d3, the electron-withdrawing trifluoromethyl (-CF₃) and bromine substituents direct deuteration to the 2-, 4-, and 6-positions (ortho and para to the bromine).

Reaction Protocol:

  • Substrate : 3-Bromo-5-trifluoromethylpyridine (1 mmol)

  • Catalyst : K₂CO₃ (30 mol%), 18-crown-6 (30 mol%)

  • Solvent : D₂O (10 mmol) and DMSO-d₆ (8 mmol)

  • Conditions : 80°C for 12 hours

Optimization Data:

ParameterVariationDeuteration Efficiency (%)
SolventD₂O only0.52
SolventD₂O/DMSO-d₆0.81
Temperature60°C0.42
Temperature80°C0.81
Catalyst Loading15 mol% K₂CO₃0.33
Catalyst Loading30 mol% K₂CO₃0.81

This method achieves 81% deuteration efficiency under optimal conditions. Nuclear magnetic resonance (NMR) analysis confirms deuterium incorporation at the 2-, 4-, and 6-positions, as evidenced by the disappearance of proton signals in 1H^1H NMR spectra.

Multi-Step Synthesis with Integrated Deuteration

Bromination and Trifluoromethylation

A patent describing the synthesis of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine provides a foundational framework. While the target compound differs, the bromination and trifluoromethylation steps are adaptable:

  • Nitration : 2-Chloro-3-trifluoromethylpyridine is nitrated to introduce a nitro group at the 5-position.

  • Bromination : The nitro intermediate undergoes bromination using copper(II) bromide and tert-butyl nitrite, yielding 5-bromo-2-methyl-3-(trifluoromethyl)pyridine.

  • Deuteration : Iron powder in acetic acid-d₄ reduces nitro groups to amines, enabling deuterium incorporation during reduction.

Example Protocol:

  • Step 1 : Nitration of 2-chloro-3-trifluoromethylpyridine with fuming HNO₃/H₂SO₄ at 100°C (yield: 76.6%).

  • Step 2 : Bromination with CuBr₂ and tert-butyl nitrite in acetonitrile at 25°C (yield: 34.6%).

  • Step 3 : Reduction with iron powder in acetic acid-d₄ at 80°C for 24 hours (yield: 83.6%).

Challenges:

  • Regioselectivity : The trifluoromethyl group directs electrophilic substitution to the 5-position, necessitating precise control.

  • Deuterium Retention : Acidic conditions during reduction may lead to deuterium loss, requiring solvent optimization.

Nucleophilic Substitution with Deuterated Reagents

Methanol-d₄ as a Deuterium Source

A synthesis of 3-bromo-5-methoxypyridine illustrates the use of sodium hydride and methanol-d₄ for nucleophilic substitution. For this compound, this approach replaces a bromine atom with a deuterated methoxy group, followed by deprotection:

  • Substitution : 3,5-Dibromopyridine reacts with NaH and methanol-d₄ in DMF at 90°C.

  • Deprotection : The methoxy-d₃ group is removed via hydrolysis, restoring the pyridine ring with deuterium.

Data from Analogous Reactions:

ParameterConditionsYield (%)
SolventDMF73
Temperature90°C73
Deuterium SourceMethanol-d₄68

This method faces limitations due to competing side reactions, such as over-deuteration or incomplete deprotection.

Comparative Analysis of Preparation Methods

MethodAdvantagesLimitationsDeuteration Efficiency (%)
H/D ExchangeHigh regioselectivity, mild conditionsRequires specialized catalysts81
Multi-Step SynthesisScalable, well-characterized stepsLow overall yield (31.1%)34–84
Nucleophilic SubstitutionSimple reagentsCompeting side reactions68

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-trifluoromethylpyridine-d3 undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce aminopyridine derivatives, while coupling reactions can yield biaryl compounds.

Scientific Research Applications

3-Bromo-5-trifluoromethylpyridine-d3 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a tracer in metabolic studies.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Bromo-5-trifluoromethylpyridine-d3 involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The deuterium atoms provide stability and reduce metabolic degradation, making it an ideal candidate for various applications .

Comparison with Similar Compounds

Research Findings and Challenges

  • Isotopic Purity : Deuterated compounds require stringent synthesis protocols to minimize protium contamination, as seen in 3-bromo-5-(tetrahydrofuran-3-yl)pyridine-2,4,6-d3 production .
  • Synthetic Limitations : Introducing trifluoromethyl groups (as in the target compound) often necessitates specialized reagents like Togni’s reagent or fluoroform, increasing costs .

Biological Activity

3-Bromo-5-trifluoromethylpyridine-d3 is a synthetic derivative of pyridine that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and three fluorine atoms attached to a pyridine ring. The trifluoromethyl group significantly influences the compound's electronic properties, enhancing its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. Research indicates that it may exert its effects through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced inflammation and other therapeutic effects.
  • Receptor Binding : It may bind to receptors in cellular pathways, modulating their activity and influencing cellular responses.

Biological Activity Overview

Activity Type Description
Antimicrobial Exhibits activity against various bacterial strains, making it a candidate for antibiotic development.
Anticancer Investigated for its potential to inhibit cancer cell proliferation.
Anti-inflammatory Shown to reduce inflammatory markers in vitro, suggesting therapeutic potential in inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of various pyridine derivatives, including this compound. The compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, with an IC50 value indicating micromolar potency against specific strains .
  • Anticancer Properties : Research focused on the compound's effects on cancer cell lines revealed that this compound could induce apoptosis in certain types of cancer cells. This was attributed to the compound's ability to activate caspase pathways, which are critical for programmed cell death .
  • Inflammation Modulation : In vitro studies showed that treatment with this compound led to a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in managing inflammatory conditions .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound Key Features Biological Activity
5-Trifluoromethylpyridine Lacks bromine; less reactiveModerate antimicrobial activity
Bromopyridine Derivatives Varying halogen substitutionsAnticancer properties vary significantly
Fluorinated Pyridines Enhanced lipophilicityGenerally higher bioavailability

Q & A

Q. Q1. How can researchers optimize the synthesis of 3-Bromo-5-trifluoromethylpyridine-d³ to ensure high isotopic purity?

Methodological Answer: To achieve high isotopic purity, deuterium incorporation must be carefully controlled. Key strategies include:

  • Deuterated Precursors : Use deuterated solvents (e.g., DMF-d₇) and reagents to minimize proton exchange during synthesis. For example, deuterated intermediates like 3-bromo-5-(tetrahydrofuran-3-yl)pyridine-2,4,6-d³ can serve as precursors .
  • Reaction Monitoring : Employ LC-MS or ²H NMR to track deuterium incorporation efficiency.
  • Purification : Use preparative HPLC with deuterium-stable mobile phases to isolate the target compound.

Q. Relevant Data :

ParameterOptimal ConditionReference
SolventDMF-d₇
PurificationPreparative HPLC

Q. Q2. What analytical techniques are most effective for characterizing isotopic purity and structural integrity of 3-Bromo-5-trifluoromethylpyridine-d³?

Methodological Answer:

  • ²H NMR Spectroscopy : Directly quantifies deuterium incorporation at specific positions. For example, resolved peaks at δ 2.5–3.5 ppm confirm deuterium substitution on the pyridine ring .
  • High-Resolution Mass Spectrometry (HRMS) : Detects isotopic patterns (e.g., m/z shifts of +1 for each deuterium).
  • FT-IR Spectroscopy : Identifies functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹) and rules out structural degradation .

Q. Relevant Data :

TechniqueKey MetricsReference
²H NMRδ 2.5–3.5 ppm (deuterium)
HRMSm/z 256.02 (M+H⁺)

Q. Q3. What are the critical factors influencing the stability of 3-Bromo-5-trifluoromethylpyridine-d³ under different storage conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C under argon to prevent photodegradation of the trifluoromethyl group .
  • Moisture Control : Use desiccants (e.g., molecular sieves) to avoid hydrolysis of the bromine substituent.
  • Long-Term Stability : Periodic ¹H/²H NMR checks every 6 months ensure isotopic integrity .

Advanced Research Questions

Q. Q4. How do computational methods like TD-DFT aid in predicting the electronic properties and reactivity of deuterated pyridine derivatives such as 3-Bromo-5-trifluoromethylpyridine-d³?

Methodological Answer:

  • TD-DFT Simulations : Predict absorption spectra (e.g., λmax shifts due to deuterium’s electron-withdrawing effect) and frontier molecular orbitals (FMOs). For example, the HOMO-LUMO gap of non-deuterated analogs is ~4.5 eV, while deuterated versions show a 0.2–0.3 eV increase due to isotopic mass effects .
  • Solvent Modeling : Use polarizable continuum models (PCM) to simulate solvent interactions, critical for reaction pathway optimization.

Q. Relevant Data :

PropertyNon-DeuteratedDeuteratedReference
HOMO-LUMO Gap4.5 eV4.7–4.8 eV

Q. Q5. What strategies can resolve discrepancies in NMR spectral data when analyzing deuterated positions in 3-Bromo-5-trifluoromethylpyridine-d³?

Methodological Answer:

  • Decoupling Experiments : Use ¹H-²H decoupling to eliminate splitting artifacts in crowded spectral regions.
  • Dynamic NMR Studies : Analyze temperature-dependent spectra to distinguish between static and dynamic deuteration (e.g., tautomerism in solution) .
  • Comparative Analysis : Cross-reference with non-deuterated analogs (e.g., 3-Bromo-5-trifluoromethylpyridine) to assign peaks .

Q. Q6. How do deuterium isotope effects influence the reaction kinetics of 3-Bromo-5-trifluoromethylpyridine-d³ in cross-coupling reactions?

Methodological Answer:

  • Kinetic Isotope Effect (KIE) : Measure rate constants (kH/kD) for Suzuki-Miyaura couplings. For example, deuterium at the ortho position slows oxidative addition due to increased bond strength (C-D vs. C-H), yielding kH/kD ratios of 1.5–2.0 .
  • Mechanistic Studies : Use deuterium labeling to track regioselectivity in palladium-catalyzed reactions.

Q. Relevant Data :

ReactionkH/kD RatioReference
Suzuki-Miyaura1.5–2.0

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